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2-Ethenyl-6-methylpyrazine

Synthesis Green Chemistry Process Optimization

2-Ethenyl-6-methylpyrazine (synonym: 2-methyl-6-vinylpyrazine) is a disubstituted alkylpyrazine (C₇H₈N₂, MW 120.15). It is a naturally occurring volatile compound identified in roasted foods (coffee, popcorn, malted barley) and tobacco, and it serves as a key aroma-impact compound delivering a characteristic hazelnut note.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 13925-09-2
Cat. No. B106683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-6-methylpyrazine
CAS13925-09-2
Synonyms2-Ethenyl-6-methylpyrazine;  2-Methyl-6-ethenylpyrazine;  2-Methyl-6-vinylpyrazine;  2-Vinyl-6-methylpyrazine;  6-Methyl-2-vinylpyrazine;  2-Ethenyl-6-methyl-pyrazine _x000B_
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)C=C
InChIInChI=1S/C7H8N2/c1-3-7-5-8-4-6(2)9-7/h3-5H,1H2,2H3
InChIKeyKZXOOWGVLDEHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-6-methylpyrazine (CAS 13925-09-2) Procurement & Differentiation Guide for Pyrazine Flavor and Fragrance Ingredients


2-Ethenyl-6-methylpyrazine (synonym: 2-methyl-6-vinylpyrazine) is a disubstituted alkylpyrazine (C₇H₈N₂, MW 120.15) [1]. It is a naturally occurring volatile compound identified in roasted foods (coffee, popcorn, malted barley) and tobacco, and it serves as a key aroma-impact compound delivering a characteristic hazelnut note [2]. Unlike saturated alkylpyrazines, the vinyl (ethenyl) substituent at the 2-position imparts distinct chemical reactivity, formation pathway requirements, and olfactory properties that directly affect its suitability for specific flavor reconstitution, Maillard reaction research, and pheromone-related applications [3].

Why 2-Ethenyl-6-methylpyrazine Cannot Be Replaced by Generic Alkylpyrazines in Flavor and Research Applications


The vinyl group at the 2-position fundamentally differentiates 2-ethenyl-6-methylpyrazine from saturated analogs such as 2-ethyl-6-methylpyrazine or 2,6-dimethylpyrazine. This unsaturation alters three procurement-critical properties: (i) the compound is formed exclusively via a distinct Maillard condensation pathway involving alkylpyrazines and formaldehyde [1], meaning its presence and concentration serve as a specific marker for high-temperature food processing conditions that its saturated counterparts cannot replicate; (ii) the vinyl moiety introduces polymerization and oxidation instability, requiring storage at −20 °C under an inert atmosphere with hydroquinone as a stabilizer ; and (iii) its characteristic hazelnut olfactory note differs from the roasted-potato note of 2-ethyl-6-methylpyrazine or the cocoa-coffee note of 2,6-dimethylpyrazine, making direct sensory substitution scientifically invalid [2].

2-Ethenyl-6-methylpyrazine: Head-to-Head Quantitative Differentiation Evidence Against Key Analogs


Synthesis Efficiency: Microwave-Assisted One-Pot Method Delivers 58% Yield Improvement Over Traditional Hoffman Methylation

The microwave-assisted one-pot synthesis of 2-methyl-6-vinylpyrazine achieves a 38% isolated yield, compared to 24% for the traditional three-step Hoffman exhaustive methylation route [1]. This represents a 58% relative yield improvement while simultaneously eliminating the need for intermediate purification and reducing total reaction time from over 15.5 hours (3.5 h heating + 12 h stabilization) to a significantly accelerated microwave protocol [1]. The compound purity obtained (≥90%) is equivalent to that of the traditional method, as confirmed by ¹H- and ¹³C-NMR spectroscopy [1].

Synthesis Green Chemistry Process Optimization

Formation Pathway Specificity: Vinylpyrazines Require Formaldehyde Condensation – A Mechanistic Distinction from Alkylpyrazines

Isotope tracing experiments using [U-¹³C₆] glucose and glycine in Maillard model systems demonstrate that 2-vinyl-6-methylpyrazine is formed via condensation of 2,6-dimethylpyrazine with formaldehyde [1]. In contrast, saturated alkylpyrazines such as 2-ethyl-6-methylpyrazine and 2,6-dimethylpyrazine are formed through classical α-dicarbonyl–amino acid Strecker degradation pathways that do not involve formaldehyde [2]. This mechanistic bifurcation means that 2-ethenyl-6-methylpyrazine concentration is selectively modulated by formaldehyde availability and pH conditions, while its saturated analog concentrations respond to different precursor pools (e.g., specific amino acid profiles). The reactive site was confirmed by H/D exchange to be the methyl group of the alkylpyrazine precursor [1].

Maillard Reaction Flavor Chemistry Formation Mechanism

Odor Character Differentiation: Hazelnut (2-Ethenyl-6-methylpyrazine) vs. Roasted Potato (2-Ethyl-6-methylpyrazine) vs. Cocoa-Coffee (2,6-Dimethylpyrazine)

In a comprehensive analysis of volatile compounds in hot- and cold-brew coffee, 2-ethenyl-6-methylpyrazine is associated with a hazelnut odor note, whereas 2-ethyl-6-methylpyrazine is characterized as roasted potato and 2,6-dimethylpyrazine as cocoa/roasted nuts [1]. The OAV (Odor Activity Value) data from this study show 2-ethyl-6-methylpyrazine at an OAV of 1.57–2.73 in hot/cold brew coffee, while 2-ethenyl-6-methylpyrazine exhibited concentration values of 13.79 ± 1.05 μg/L (hot brew) and 22.22 ± 1.01 μg/L (cold brew) in the same matrix, indicating a quantifiable sensory contribution distinct from its saturated analogs [1]. An independent study on extruded malt further reports that 2-vinyl-6-methylpyrazine and 2-vinyl-5-methylpyrazine were found exclusively in extruded malt, especially at high processing temperatures, and were absent in conventionally processed malt [2].

Sensory Science Flavor Reconstitution GC-Olfactometry

Storage Stability Constraints: Vinylpyrazine Requires −20 °C Inert Atmosphere Storage with Hydroquinone, Unlike Room-Temperature-Stable Alkyl Analogs

Commercial suppliers consistently specify that 2-methyl-6-vinylpyrazine must be stored at −20 °C in an amber vial under inert atmosphere, with approximately 1% hydroquinone added as a polymerization inhibitor . In contrast, the saturated analog 2-ethyl-6-methylpyrazine requires only 2–8 °C storage under inert gas , and 2,6-dimethylpyrazine is routinely stored at ambient temperature (mp 35–40 °C) . The vinyl group's susceptibility to free-radical polymerization and oxidative degradation directly increases the logistics cost and handling complexity for 2-ethenyl-6-methylpyrazine relative to its saturated comparators.

Stability Storage Formulation

Procurement Cost Comparison: 2-Ethenyl-6-methylpyrazine Priced at ~6.6× Premium Over 2,6-Dimethylpyrazine per Gram

Based on listed supplier pricing, 2-ethenyl-6-methylpyrazine (95% purity, 100 mg) is priced at approximately 662 RMB, equating to ~6,620 RMB/g, while commercial-grade 2,6-dimethylpyrazine (≥98%) is available at approximately 89–99 RMB/g [1]. The vinyl analog 2-vinylpyrazine (97%) is listed at $136/g (~980 RMB/g at current exchange rates) for research-grade material . These prices reflect the added synthetic complexity of introducing and stabilizing the vinyl group, and the smaller production scale relative to commodity alkylpyrazines used in bulk food flavoring.

Procurement Cost Analysis Supply Chain

Occurrence Specificity: 2-Ethenyl-6-methylpyrazine Is a Selective Marker for High-Temperature Extruded Malt Processing, Absent in Conventional Malt

GC-MS headspace analysis of malt processed by high-temperature short-time (HTST) extrusion cooking identified 2-vinyl-6-methylpyrazine and 2-vinyl-5-methylpyrazine exclusively in extruded malt, particularly at higher processing temperatures (e.g., 160 °C), while these vinylpyrazines were completely absent in conventionally processed malt [1]. In contrast, saturated alkylpyrazines such as 2,6-dimethylpyrazine and 2-ethyl-6-methylpyrazine were detected in both conventionally and extrusion-processed malt [1]. This exclusive association with high-temperature extrusion makes 2-ethenyl-6-methylpyrazine a process-specific marker compound.

Food Processing Biomarker Extrusion

Proven Application Scenarios Where 2-Ethenyl-6-methylpyrazine Delivers Documented Differential Value


Maillard Reaction Mechanism Studies Requiring Vinylpyrazine Pathway Tracing

Research groups investigating the formation pathways of nitrogen-containing heterocycles in thermal food processing should select 2-ethenyl-6-methylpyrazine as the authentic vinylpyrazine product. The isotope tracing methodology validated by Zou et al. (2022) demonstrates that this compound forms exclusively via the formaldehyde-alkylpyrazine condensation pathway, making it an essential analytical standard for pathway elucidation [1]. Saturated alkylpyrazines cannot serve this purpose because they arise from mechanistically distinct Strecker degradation routes.

Hazelnut Flavor Reconstitution and Nutty-Note Formulation in Food Products

Flavor houses developing authentic hazelnut profiles or reconstituting the aroma of roasted coffee, popcorn, and malted barley should specifically source 2-ethenyl-6-methylpyrazine (hazelnut odor note) rather than 2-ethyl-6-methylpyrazine (roasted potato note) or 2,6-dimethylpyrazine (cocoa/coffee note), as sensory panel data and GC-olfactometry assignments confirm distinguishable odor characters [1]. The compound's concentration in cold brew coffee (22.22 ± 1.01 μg/L) provides a quantitative benchmark for formulation dosing [1].

Papaya Fruit Fly (Toxotrypana curvicauda) Pheromone Research and Pest Management

2-Methyl-6-vinylpyrazine is the identified main component of the male-produced sex pheromone of the papaya fruit fly [1]. The microwave-assisted one-pot synthesis (38% yield, ≥90% purity) provides an efficient route to produce this compound for entomological field studies, lure formulation, and integrated pest management programs targeting this major papaya pest in Florida and Central America [1].

Brewing and Malt Processing Quality Control: Extrusion Process Verification Marker

Quality assurance laboratories in the malting and brewing industry can deploy 2-ethenyl-6-methylpyrazine as a selective analytical marker to verify high-temperature extrusion processing. Its exclusive presence in extruded malt (and absence in conventionally kilned malt) provides a binary detection-based process authentication tool that generic alkylpyrazines cannot offer, as the latter appear in both processing types [1].

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